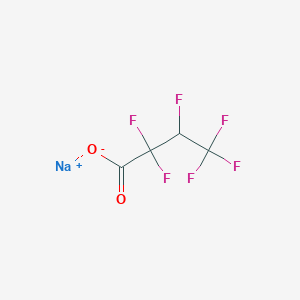
Sodium 2,2,3,4,4,4-hexafluorobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2,3,4,4,4-hexafluorobutyrate is a unique compound that has emerged as a significant topic of interest. It has the linear formula C4HF6NaO2 . The CAS number is 1379358-31-2 .
Molecular Structure Analysis
The molecular formula of Sodium 2,2,3,4,4,4-hexafluorobutyrate is C4HF6NaO2 . Its molecular weight is 218.03 g/mol.Wissenschaftliche Forschungsanwendungen
For example, Sodium hexa-fluorosilicate (Na 2 SiF 6) is a synthetic inorganic material with distinguished chemical, thermal, and optical properties . It’s used in various fields due to its unique properties. Similarly, Na 3 V 2 (PO 4) 2 F 3 is used in Na-ion batteries (SIBs) due to its superior structural stability, fast ion transport, high operating potential, and so on .
-
Scientific Research and Development
-
Synthesis of Cross-linkable Copolymers
- A compound similar to Sodium 2,2,3,4,4,4-hexafluorobutyrate, 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFMA), has been used in the synthesis of cross-linkable copolymers . These copolymers have unique microphase separation, making them useful in various applications such as dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers, and templates for functional materials . The cross-linking of these copolymers can improve their flexibility or stability, making them suitable for applications in abrasive-resistant coatings, adhesives, contact lens materials, chemical/biomedical sensors, drug delivery systems, etc .
-
Scientific Research and Development
-
Synthesis of Cross-linkable Copolymers
- A compound similar to Sodium 2,2,3,4,4,4-hexafluorobutyrate, 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFMA), has been used in the synthesis of cross-linkable copolymers . These copolymers have unique microphase separation, making them useful in various applications such as dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers, and templates for functional materials . The cross-linking of these copolymers can improve their flexibility or stability, making them suitable for applications in abrasive-resistant coatings, adhesives, contact lens materials, chemical/biomedical sensors, drug delivery systems, etc .
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2,2,3,4,4,4-hexafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2.Na/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGYDRRWAJRIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2,3,4,4,4-hexafluorobutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)









![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)
